(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Sourcing this specific (S)-enantiomer is critical for maintaining stereochemical fidelity in your R&D. Unlike racemates or the (R)-enantiomer, only the (S)-form provides the correct spatial interaction for target selectivity, ensuring reliable activity profiles and synthetic yields. Essential chiral building block.

Molecular Formula C9H12FNO
Molecular Weight 169.2 g/mol
CAS No. 1213482-43-9
Cat. No. B1294104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol
CAS1213482-43-9
Molecular FormulaC9H12FNO
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(CCO)N
InChIInChI=1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m0/s1
InChIKeyZCLXAQLZFPYYQJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-3-Amino-3-(3-fluorophenyl)propan-1-ol (CAS 1213482-43-9): Chiral Beta-Amino Alcohol Building Block for Asymmetric Synthesis


(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol (CAS 1213482-43-9) is a chiral beta-amino alcohol with the molecular formula C9H12FNO and a molecular weight of 169.20 g/mol . It features a stereogenic center at the carbon bearing the amino group, a 3-fluorophenyl ring, and a primary alcohol moiety . This compound serves as a versatile chiral building block in medicinal chemistry and organic synthesis, particularly for the construction of enantiomerically pure pharmaceutical intermediates [1]. Its utility stems from the presence of both hydrogen bond donor (amino, hydroxyl) and acceptor (amino, hydroxyl, fluorine) functionalities, enabling its participation in a wide range of chemical transformations .

Procurement Alert: Why Generic 3-Amino-3-(3-fluorophenyl)propan-1-ol Substitution Can Derail Research Outcomes


Substituting (s)-3-Amino-3-(3-fluorophenyl)propan-1-ol with its racemate, the (R)-enantiomer, or other beta-amino alcohols can lead to significant and often unpredictable changes in biological activity, synthetic yield, and pharmacokinetic profiles [1]. The stereochemistry of the chiral center directly influences the molecule's three-dimensional interaction with biological targets, such as enzymes and receptors [2]. For instance, in the context of drug development, the (S)-enantiomer may exhibit desired therapeutic effects, while the (R)-enantiomer could be inactive or even cause adverse effects . Furthermore, the specific substitution pattern of the 3-fluorophenyl group imparts unique electronic and steric properties that differ from other halogenated or unsubstituted analogs, affecting key parameters like lipophilicity (LogP) and polar surface area (PSA), which in turn modulate membrane permeability and binding affinity [3]. Therefore, to ensure reproducibility, efficacy, and safety in research and development, strict adherence to the specified stereochemistry and substitution pattern is paramount.

Quantitative Differentiation of (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol from Closest Analogs and Alternatives


Chiral Purity: A Critical Determinant of Biological and Synthetic Utility

The (S)-enantiomer of 3-amino-3-(3-fluorophenyl)propan-1-ol (CAS 1213482-43-9) is the single, defined stereoisomer, in contrast to the racemic mixture (CAS 683221-07-0) which contains an equimolar blend of (S)- and (R)-enantiomers [1]. While specific enantiomeric excess (% ee) values are vendor-dependent and require batch-specific certification, the provision of the single enantiomer as a distinct product, typically with an optical purity specification of ≥95%, enables researchers to control stereochemistry . The importance of this is underscored by a patent for a related class of compounds (3-amino-3-arylpropan-1-ols), which explicitly teaches that stereochemistry is a critical determinant of pharmacological activity [2].

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

LogP and Polar Surface Area: Key Physicochemical Determinants of Bioavailability

The physicochemical properties of (s)-3-Amino-3-(3-fluorophenyl)propan-1-ol dictate its potential for oral bioavailability and blood-brain barrier penetration. Calculated values for this compound include a logP of 1.9082 and a polar surface area (PSA) of 46.25 Ų [1]. These values position it favorably within the 'drug-like' chemical space, as logP values between 1 and 3 and PSA values below 140 Ų are often associated with good membrane permeability [2]. The 3-fluoro substitution on the phenyl ring is crucial, as it increases lipophilicity compared to unsubstituted phenyl analogs while maintaining a moderate PSA, a balance not achievable with more polar substituents.

Lipophilicity Drug-likeness ADME

Synthetic Versatility: A Bifunctional Scaffold for Diverse Chemical Transformations

The presence of both a primary amine and a primary alcohol in (s)-3-Amino-3-(3-fluorophenyl)propan-1-ol allows for a wide array of synthetic modifications not possible with simpler mono-functional analogs . The amine can be acylated, alkylated, or used to form amides or sulfonamides. The alcohol can be oxidized to a carboxylic acid, converted to a leaving group for nucleophilic substitution, or used to form ethers or esters . This bifunctionality, combined with the defined stereochemistry, makes it a valuable chiral scaffold for constructing complex molecules, such as peptidomimetics or heterocyclic systems [1]. In contrast, a compound like (S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS 325152-98-5), which has a shorter carbon chain, offers a different spatial arrangement and may have altered reactivity.

Chiral Building Block Peptidomimetics Heterocycle Synthesis

High-Impact Application Scenarios for (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The defined (S)-stereochemistry of this beta-amino alcohol makes it an ideal chiral auxiliary or building block for the asymmetric synthesis of complex pharmaceutical intermediates [1]. Its bifunctional nature allows for selective derivatization at either the amine or alcohol, enabling the construction of enantiomerically pure scaffolds for drug candidates, such as those targeting neurological or metabolic pathways [2].

Development of Peptidomimetics with Enhanced Metabolic Stability

The 3-fluorophenyl group, combined with the beta-amino alcohol backbone, imparts physicochemical properties (LogP ~1.9, PSA 46.25 Ų) conducive to oral bioavailability and cell permeability [1]. This makes the compound a valuable starting material for creating peptidomimetics—molecules designed to mimic the structure and function of peptides but with improved stability and pharmacokinetic profiles [3].

Chiral Ligand Synthesis for Asymmetric Catalysis

The chiral beta-amino alcohol scaffold can be readily converted into chiral ligands for asymmetric catalysis. For example, the amine and alcohol functionalities can be elaborated to form bidentate ligands (e.g., amino alcohols, diamines, or phosphine-amine ligands) for use in transition metal-catalyzed asymmetric transformations, such as hydrogenations or C-C bond-forming reactions [1]. The electronic influence of the 3-fluorophenyl group can fine-tune the ligand's properties and catalytic activity [2].

Synthesis of Fluorine-18 Labeled PET Tracers

The presence of a fluorine atom on the aromatic ring opens the possibility for isotopic labeling with fluorine-18 (¹⁸F), a positron-emitting radionuclide used in Positron Emission Tomography (PET) imaging [1]. This compound could serve as a precursor for the synthesis of novel PET tracers for studying biological processes or disease states, leveraging the compound's favorable drug-like properties [2].

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